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Introduction
Zapalog is a powerful tool for inducing and reversing protein-protein interactions within living

cells with high spatiotemporal precision.[1][2] This photocleavable small-molecule

heterodimerizer enables researchers to repeatedly initiate and instantaneously terminate the

interaction between two target proteins.[1][3] The system relies on tagging the proteins of

interest with FK506-Binding Protein (FKBP) and Dihydrofolate Reductase (DHFR) domains.[1]

The addition of Zapalog rapidly induces the dimerization of these tagged proteins. Subsequent

exposure to blue light (405 nm) cleaves the Zapalog molecule, leading to the immediate

dissociation of the protein complex. This process is reversible, as the removal of the light

stimulus and the presence of uncleaved Zapalog can re-establish the dimerization. These

characteristics make Zapalog an ideal tool for studying dynamic cellular processes, such as

organelle transport and signaling pathways.

Mechanism of Action
Zapalog's functionality is based on its unique chemical structure, which includes moieties that

bind to FKBP and DHFR, linked by a photocleavable dialkoxynitrobenzyl (DANB) group. In its

intact state, Zapalog acts as a bridge, bringing the FKBP and DHFR-tagged proteins into close

proximity. Upon illumination with 405 nm light, the DANB linker is cleaved, breaking the bridge

and causing the immediate separation of the proteins.
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Caption: Zapalog induces dimerization of FKBP and DHFR tagged proteins, which is reversed

by 405 nm light.

Data Summary
The following table summarizes key quantitative parameters for the application of Zapalog in

live cells, derived from translocation assays.
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Parameter Value Cell Type Notes

Zapalog

Concentration
2 - 10 µM COS7, HeLa

Effective

concentration range

for inducing

dimerization.

Time to Dimerization ~1 minute COS7

Time to achieve full

translocation of YFP-

DHFR-Myc to

mitochondria at 10

µM.

Photocleavage Light

Source
405 nm laser HeLa

A brief pulse is

sufficient for cleavage.

Photocleavage

Duration
500 ms HeLa

Effective pulse

duration for inducing

dissociation.

Re-dimerization Time ~30 seconds HeLa

Time for YFP-DHFR-

Myc to re-localize to

mitochondria after

photocleavage in the

presence of

uncleaved Zapalog.

Experimental Protocols
Protocol 1: Live-Cell Imaging of Zapalog-Mediated
Protein Translocation
This protocol describes a fluorescence microscopy-based assay to visualize the translocation

of a cytosolic protein to a specific organelle, such as mitochondria, using Zapalog.

Materials:

Mammalian cell line (e.g., COS7 or HeLa)
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Expression plasmids:

Organelle-targeting sequence fused to a fluorescent protein and FKBP (e.g., Tom20-

mCherry-FKBP for mitochondria)

Cytosolic protein of interest fused to a different fluorescent protein and DHFR (e.g., YFP-

DHFR-Myc)

Cell culture medium and supplements

Transfection reagent

Zapalog stock solution (e.g., 10 mM in DMSO)

Confocal microscope with 405 nm laser and appropriate filters for the chosen fluorescent

proteins

Experimental Workflow

Seed Cells
Transfect Plasmids

(e.g., Tom20-mCherry-FKBP
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Caption: Workflow for Zapalog-mediated protein translocation and release in live cells.

Procedure:

Cell Culture and Transfection:

Seed COS7 or HeLa cells on glass-bottom dishes suitable for live-cell imaging.

Co-transfect the cells with the plasmids encoding the organelle-targeted FKBP construct

and the cytosolic DHFR construct using a suitable transfection reagent.

Incubate for 24-48 hours to allow for protein expression.
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Live-Cell Imaging Setup:

Mount the dish on a confocal microscope equipped with an environmental chamber to

maintain physiological conditions (37°C, 5% CO₂).

Identify cells co-expressing both fluorescently tagged proteins.

Induction of Dimerization:

Acquire baseline images showing the initial localization of both proteins.

Add Zapalog to the cell culture medium to a final concentration of 10 µM.

Immediately begin time-lapse imaging to capture the translocation of the YFP-DHFR-Myc

from the cytoplasm to the mitochondria. Full translocation is typically observed within

approximately one minute.

Photocleavage and Reversal:

After translocation is complete, define a region of interest (ROI).

Deliver a brief pulse (e.g., 500 ms) of 405 nm laser light to the ROI to induce

photocleavage of Zapalog.

Acquire images immediately after the light pulse to observe the rapid dissociation of the

YFP-DHFR-Myc from the mitochondria back into the cytoplasm.

Re-dimerization:

Continue time-lapse imaging without further light stimulation.

Observe the re-translocation of the YFP-DHFR-Myc to the mitochondria as it binds to

fresh, uncleaved Zapalog molecules present in the medium. This re-binding typically

occurs within about 30 seconds.

Applications and Future Directions
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The Zapalog system has been successfully employed to investigate mitochondrial motility and

positioning in neurons. By tethering mitochondria to molecular motors, researchers were able

to control their movement within axons and study the mechanisms of their anchoring at

synapses. This technology opens up possibilities for studying a wide range of dynamic cellular

processes, including:

Signal Transduction: Precisely controlling the interaction of signaling proteins to dissect

pathway dynamics.

Gene Expression: Regulating the assembly of transcription factors to control gene activation.

Cellular Trafficking: Manipulating the transport of vesicles and other organelles.

The ability to repeatedly and rapidly control protein interactions with light makes Zapalog a

valuable tool for cell biologists and drug development professionals seeking to understand and

manipulate cellular functions with high precision.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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